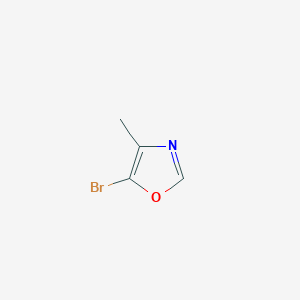

5-Bromo-4-methyloxazole

Overview

Description

5-Bromo-4-methyloxazole is a chemical compound with potential applications in various fields . It is a type of oxazole, a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom .

Synthesis Analysis

The synthesis of 5-Bromo-4-methyloxazole and similar compounds often involves the Van Leusen oxazole synthesis . This method uses tosylmethylisocyanides (TosMICs) and readily available starting materials . The synthesis process may also involve electrophilic aromatic bromination .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methyloxazole can be analyzed using various methods such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These methods can provide detailed information about the molecule’s shape, properties, and intermolecular interactions within its crystalline environment .Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-4-methyloxazole can be complex. Oxazoles are known for their diverse reactivity, which makes them useful intermediates in the synthesis of new chemical entities .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-methyloxazole can be found in various databases . These properties include its molecular weight, density, melting point, boiling point, and more .Scientific Research Applications

Organic Synthesis

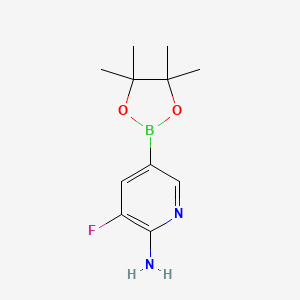

5-Bromo-4-methyloxazole: serves as a valuable intermediate in organic synthesis. Its bromo group is highly reactive, making it suitable for various substitution reactions. For instance, it can undergo Suzuki coupling reactions to form biaryl oxazoles, which are prevalent structures in many pharmaceutical compounds .

Medicinal Chemistry

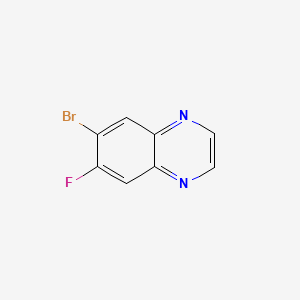

In medicinal chemistry, 5-Bromo-4-methyloxazole is utilized to create heterocyclic compounds that exhibit significant pharmacological activities. These compounds can interact with various enzymes and receptors, such as histone deacetylase (HDAC) , cyclooxygenase-2 (COX-2) , and human epidermal growth factor receptor (EGFR) kinase in cancer cells .

Cancer Research

This compound has shown potential in cancer research due to its ability to form stable, active moieties in pharmaceutical ingredients. It’s been observed to have potent activity against drug-susceptible, drug-resistant, and multidrug-resistant cancer cell lines .

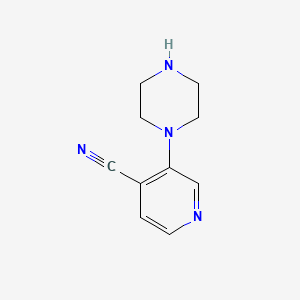

Antifungal and Antibacterial Applications

The brominated oxazole ring of 5-Bromo-4-methyloxazole can be incorporated into molecules that display antifungal and antibacterial properties. This is particularly useful in the development of new antibiotics and antifungal agents .

Chemical Biology

Chemical biologists use 5-Bromo-4-methyloxazole to study protein-ligand interactions. The compound can be tagged with fluorescent markers or other probes to visualize these interactions in real-time, aiding in the understanding of cellular processes .

Future Directions

Mechanism of Action

Mode of Action

Similar compounds are known to interact with their targets through various mechanisms, such as receptor binding, post-receptor effects, and chemical interactions .

Pharmacokinetics

Pharmacokinetics is the science of the kinetics of drug absorption, distribution, and elimination, and these processes determine the onset, duration, and intensity of a drug’s effect .

Result of Action

Similar compounds are known to produce various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

It is known that various factors, including temperature, ph, and the presence of other compounds, can influence the action of similar compounds .

properties

IUPAC Name |

5-bromo-4-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c1-3-4(5)7-2-6-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEENPJFQTCNAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1529636.png)

![6-Bromooxazolo[5,4-b]pyridin-2-amine](/img/structure/B1529641.png)

![Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529648.png)

![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1529652.png)

![2-[(6-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B1529657.png)